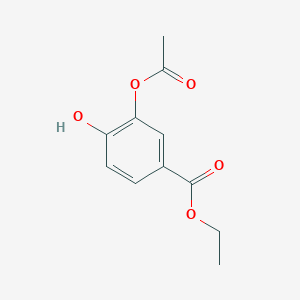

ethyl 3-acetyloxy-4-hydroxybenzoate

Description

Ethyl 3-acetyloxy-4-hydroxybenzoate is a benzoic acid derivative with an acetyloxy (-OAc) group at the 3-position and a hydroxyl (-OH) group at the 4-position of the aromatic ring, esterified to an ethyl group.

Properties

Molecular Formula |

C11H12O5 |

|---|---|

Molecular Weight |

224.21 g/mol |

IUPAC Name |

ethyl 3-acetyloxy-4-hydroxybenzoate |

InChI |

InChI=1S/C11H12O5/c1-3-15-11(14)8-4-5-9(13)10(6-8)16-7(2)12/h4-6,13H,3H2,1-2H3 |

InChI Key |

DASIXFZHFSHUED-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)O)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-acetyloxy-4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. The acetylation of the hydroxyl group is then carried out using acetic anhydride. The reaction conditions often include refluxing the mixture to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-acetyloxy-4-hydroxybenzoate can undergo various chemical reactions, including:

Hydrolysis: Both acidic and basic hydrolysis can break the ester bond, yielding 4-hydroxybenzoic acid and ethanol.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

Substitution: The acetoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products

The major products formed from these reactions include 4-hydroxybenzoic acid, ethanol, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

ethyl 3-acetyloxy-4-hydroxybenzoate has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis and in the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of polymers and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of ethyl 3-acetyloxy-4-hydroxybenzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active 4-hydroxybenzoic acid, which can then participate in various biochemical pathways . The acetoxy group can also undergo metabolic transformations, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of ethyl 3-acetyloxy-4-hydroxybenzoate, highlighting differences in substituents, molecular weight, and functional group chemistry.

Key Observations:

Substituent Effects on Solubility :

- Hydroxyl groups (e.g., ethyl 3,4-dihydroxybenzoate ) increase polarity and water solubility.

- Bulky alkoxy groups (e.g., cyclopropylmethoxy in ) reduce solubility compared to smaller groups like acetyloxy.

- Ethyl 4-(3-hydroxypropoxy)benzoate balances lipophilicity and hydrophilicity due to its extended hydroxypropoxy chain.

Reactivity and Stability :

- Acetyloxy groups (esters) are prone to hydrolysis under acidic/basic conditions, unlike stable ethers (e.g., ethoxy in ).

- Acetamido groups (as in ) resist hydrolysis, enhancing compound stability in biological environments.

Bioactivity Potential: Ethyl acetate extracts (e.g., from turmeric or ginger ) often contain benzoate derivatives with antifungal or antioxidant properties. This compound may share similar bioactivity, though specific studies are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.